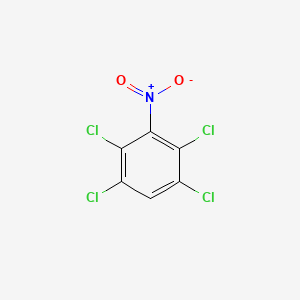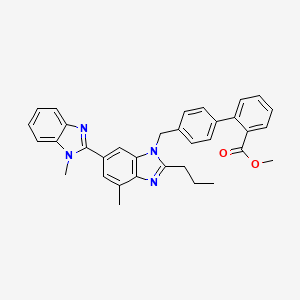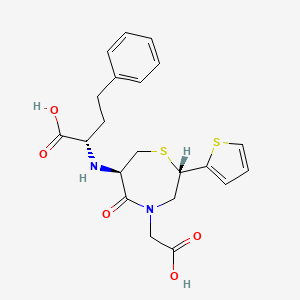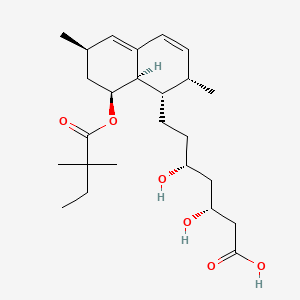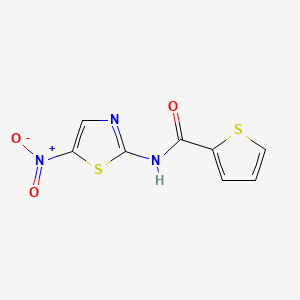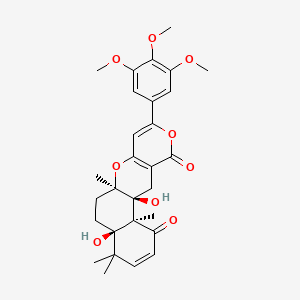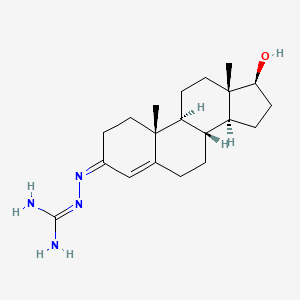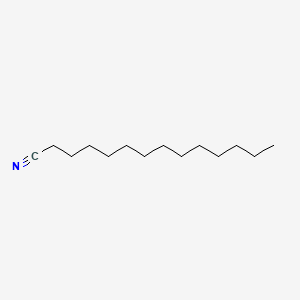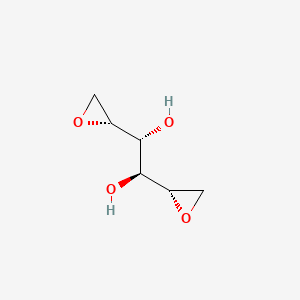
Dianhydrogalactitol
説明
Dianhydrogalactitol (also known as VAL-083) is a bifunctional hexitol derivative with potential antineoplastic activity . It has been used in trials studying the treatment of GBM, Glioma, Glioblastoma, Brain Cancer, and Glioblastoma Multiforme . It alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in disruption of DNA function and cell cycle arrest .
Molecular Structure Analysis
The molecular formula of Dianhydrogalactitol is C6H10O4 . Its IUPAC name is (1S,2R)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethane-1,2-diol . The molecular weight is 146.14 g/mol .
Chemical Reactions Analysis
Dianhydrogalactitol alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle . This results in disruption of DNA function and cell cycle arrest .
科学的研究の応用
Overcoming Temozolomide Resistance in Glioblastoma
Dianhydrogalactitol has been found to overcome multiple Temozolomide resistance mechanisms in Glioblastoma . It’s a small alkylating molecule that induces interstrand DNA crosslinking, potentially bypassing Temozolomide-resistance mechanisms . The loss of mismatch repair (MMR) components and MGMT expression are mutually exclusive mechanisms driving Temozolomide resistance in vitro .
Inducing DNA Damage and Cell-Cycle Arrest
Treatment of established Glioblastoma cells and tumorsphere lines with Dianhydrogalactitol induces DNA damage and cell-cycle arrest in the G2-M phase, independently of MGMT or MMR status . This circumvents conventional resistance mechanisms to Temozolomide .
Synergic Cytotoxic Effect with Temozolomide
The combination of Temozolomide and Dianhydrogalactitol shows a synergic cytotoxic effect in tumor cells in vitro, ex vivo, and in vivo . This combinatorial treatment is proposed as a potential approach for patients with Glioblastoma .
Inhibiting Human Glioma Cell Growth
Dianhydrogalactitol inhibits human glioma cell growth both in vivo and in vitro by arresting the cell cycle at the G2/M phase . It activates two parallel signaling cascades, the p53-p21 cascade and the CDC25C-CDK1 cascade .
Enhancing Radiosensitivity
Dianhydrogalactitol significantly enhances the radiosensitivity of LN229 cells . This could potentially improve the effectiveness of radiotherapy in treating Glioblastoma.
Suppressing Growth of Xenografted Tumors
In nude mice bearing subcutaneously xenografted LN229 glioma, administration of Dianhydrogalactitol effectively suppressed the growth of xenografted tumors . The relative tumor growth rate was reduced, and the tumor growth inhibitory rate was significantly high .
作用機序
Target of Action
Dianhydrogalactitol, also known as VAL-083, is a unique bi-functional DNA-targeting agent . It primarily targets the DNA of cancer cells, inducing interstrand crosslinks at the N7 position of guanine . This action is independent of the DNA repair enzyme O6-methylguanine DNA methyltransferase (MGMT), which often limits the effectiveness of other alkylating agents .
Mode of Action
VAL-083 rapidly forms cross-links at the N7 position of guanine, leading to persistent DNA double-strand breaks (DSBs) . This process is independent of the MGMT DNA repair mechanism, allowing VAL-083 to overcome resistance mechanisms common in other treatments .
Biochemical Pathways
The DNA damage induced by VAL-083 activates the homologous recombination (HR) repair pathway . This pathway is responsible for repairing DSBs, and its activation is a key part of VAL-083’s mode of action . The compound’s ability to induce DNA damage and activate HR is independent of MGMT DNA repair .
Pharmacokinetics
VAL-083 is a small, water-soluble molecule that readily crosses the blood-brain barrier . This allows it to accumulate in brain tumors, making it particularly effective in treating cancers such as glioblastoma . Its activity is also independent of prominent DNA repair mechanisms implicated in resistance to numerous chemotherapeutics .
Result of Action
The DNA damage caused by VAL-083 leads to cell-cycle arrest in the S/G2 phase . If the DNA damage is left unrepaired, it results in lethal DSBs and ultimately leads to cancer cell death . This mechanism allows VAL-083 to circumvent conventional resistance mechanisms to other treatments .
Action Environment
VAL-083’s action is influenced by the environment within the body. For instance, its ability to cross the blood-brain barrier allows it to accumulate in brain tumors . This makes it particularly effective in treating cancers located in the brain . Furthermore, its water solubility and molecular weight allow it to be readily absorbed and distributed within the body .
Safety and Hazards
特性
IUPAC Name |
(1S,2R)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5+,6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFJXZWCNVJTMK-GUCUJZIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(C2CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878831 | |
| Record name | 1,2:5,6-DIANHYDROGALACTITOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00101 [mmHg] | |
| Record name | Dianhydrogalactitol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2022 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dianhydrogalactitol | |
CAS RN |
23261-20-3 | |
| Record name | Dianhydrogalactitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dianhydrogalactitol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023261203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dianhydrogalactitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2:5,6-DIANHYDROGALACTITOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIANHYDROGALACTITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S465RYF7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



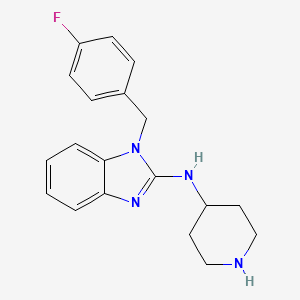
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)
